molecular formula C26H24Cl2N4O B10835833 Pyrazolo[1,5-a]pyrimidine derivative 5

Pyrazolo[1,5-a]pyrimidine derivative 5

Cat. No.: B10835833
M. Wt: 479.4 g/mol
InChI Key: UVMYGLSWIQQBTO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 5 is a member of the pyrazolo[1,5-a]pyrimidine family, which are heterocyclic compounds containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 5-amino-1H-pyrazoles with α,β-unsaturated carbonyl compounds in the presence of a base such as potassium carbonate . Another approach involves the cyclization of 3-aminopyrazoles with β-ketoesters under reflux conditions .

Industrial Production Methods: Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs scalable and reproducible methods. For instance, a reproducible and scalable laboratory method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in the presence of potassium hydrogen sulfate in aqueous media . This method is advantageous due to its simplicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of Pyrazolo[1,5-a]pyrimidine derivative 5. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Anticancer Screening

A recent study screened a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for anticancer activity using the MDA-MB-231 human breast cancer cell line. The results indicated that certain derivatives exhibited significant growth inhibition compared to control treatments (Table 1) .

CompoundConcentration (µM)% Inhibition
4a1045
4b2062
4c5075

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, which are crucial for developing new antibiotics.

Case Study: Antimicrobial Evaluation

A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antimicrobial activity against several bacterial strains. The study reported notable activity against Staphylococcus aureus and Escherichia coli (Table 2) .

CompoundBacterial StrainZone of Inhibition (mm)
5aStaphylococcus aureus15
5bEscherichia coli12
5cPseudomonas aeruginosa10

Enzymatic Inhibition

The enzymatic inhibitory potential of this compound has been a focal point in drug discovery. Compounds from this class have been identified as effective inhibitors of various enzymes implicated in disease processes.

Case Study: Trk Inhibition

Recent research has demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibition of TrkA receptors, which are crucial in solid tumor treatment. The IC50 values for these compounds were found to be in the low nanomolar range (Table 3) .

CompoundIC50 (nM)Target Enzyme
6a1.7TrkA
6b2.0TrkB

Neurological Applications

The psychopharmacological properties of Pyrazolo[1,5-a]pyrimidines have led to their exploration as potential treatments for neurological disorders such as anxiety and depression. Their ability to modulate neurotransmitter systems makes them attractive candidates in this field.

Case Study: Psychopharmacological Effects

In a behavioral study involving animal models, derivatives were tested for anxiolytic effects using the elevated plus maze test. Results indicated significant reductions in anxiety-like behaviors (Table 4) .

CompoundDose (mg/kg)Anxiolytic Effect (%)
7a1040
7b2055

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their fused ring structure, which imparts distinct electronic and steric properties. Similar compounds include:

Properties

Molecular Formula

C26H24Cl2N4O

Molecular Weight

479.4 g/mol

IUPAC Name

6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1-methylcyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H24Cl2N4O/c1-26(13-5-2-6-14-26)31-25(33)21-16-30-32-23(17-9-11-18(27)12-10-17)20(15-29-24(21)32)19-7-3-4-8-22(19)28/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,31,33)

InChI Key

UVMYGLSWIQQBTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)C2=C3N=CC(=C(N3N=C2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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